molecular formula C14H16N2O2 B15045274 Coumarin, 3-amino-4-piperidino- CAS No. 38464-24-3

Coumarin, 3-amino-4-piperidino-

Cat. No.: B15045274
CAS No.: 38464-24-3
M. Wt: 244.29 g/mol
InChI Key: MIOIKICKVVULMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin, 3-amino-4-piperidino- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of an amino group at the 3-position and a piperidino group at the 4-position of the coumarin scaffold enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-amino-4-piperidino- typically involves multi-step reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For the specific synthesis of 3-amino-4-piperidino derivatives, the following steps are generally involved:

    Formation of the Coumarin Core: The initial step involves the formation of the coumarin core through Pechmann condensation.

    Piperidination: The piperidino group is introduced at the 4-position through a substitution reaction, often using piperidine as the nucleophile.

Industrial Production Methods

Industrial production of Coumarin, 3-amino-4-piperidino- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-amino-4-piperidino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The amino and piperidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Coumarin, 3-amino-4-piperidino- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Industry: It is used in the development of new materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of Coumarin, 3-amino-4-piperidino- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Aminocoumarin: Similar in structure but lacks the piperidino group.

    4-Aminocoumarin: Similar in structure but lacks the amino group at the 3-position.

    Coumarin: The parent compound without any amino or piperidino substitutions.

Uniqueness

Coumarin, 3-amino-4-piperidino- is unique due to the presence of both the amino and piperidino groups, which enhance its chemical reactivity and biological activity

Properties

CAS No.

38464-24-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-amino-4-piperidin-1-ylchromen-2-one

InChI

InChI=1S/C14H16N2O2/c15-12-13(16-8-4-1-5-9-16)10-6-2-3-7-11(10)18-14(12)17/h2-3,6-7H,1,4-5,8-9,15H2

InChI Key

MIOIKICKVVULMN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.